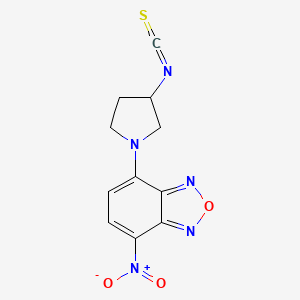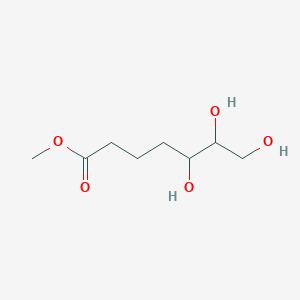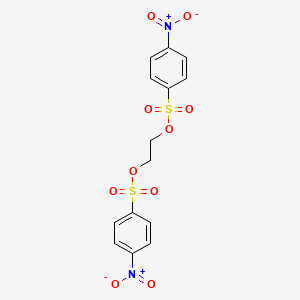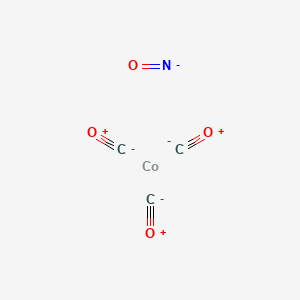
carbon monoxide;cobalt;nitroxyl anion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “carbon monoxide;cobalt;nitroxyl anion” is a coordination complex that involves carbon monoxide, cobalt, and the nitroxyl anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of metal nitrosyl complexes, including those involving cobalt, typically involves the direct reaction of nitric oxide with metal carbonyls. For example, cobalt tricarbonyl nitrosyl can be synthesized by reacting cobalt carbonyl with nitric oxide: [ \text{Co}_2(\text{CO})_8 + 2\text{NO} \rightarrow 2\text{CoNO(CO)}_3 + 2\text{CO} ] Other methods include the use of nitrosonium salts, nitrosyl halides, and nitrite salts .
Industrial Production Methods
Industrial production methods for such complexes often involve large-scale reactions under controlled conditions to ensure the purity and yield of the desired product. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: The nitroxyl anion can be oxidized to form nitrosonium cation.
Reduction: The nitrosyl ligand can be reduced to form the nitroxyl anion.
Substitution: Ligand substitution reactions where carbon monoxide or nitroxyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents include nitric oxide, carbon monoxide, and various transition metal carbonyls. Reaction conditions often involve controlled atmospheres and specific temperature and pressure settings to drive the reactions to completion .
Major Products
Major products from these reactions include various cobalt-nitrosyl complexes, which can be further utilized in different chemical processes.
Scientific Research Applications
Chemistry
In chemistry, these complexes are used as catalysts in various reactions, including carbonylation and hydrogenation processes. They also serve as intermediates in the synthesis of other coordination compounds .
Biology and Medicine
In biology and medicine, cobalt-nitrosyl complexes have been studied for their potential therapeutic applications, including their role in nitric oxide delivery and their anti-inflammatory properties .
Industry
Industrially, these complexes are used in processes such as the Fischer-Tropsch synthesis for fuel production and in the development of advanced materials .
Mechanism of Action
The mechanism of action of these complexes involves the coordination of carbon monoxide and nitroxyl anion to the cobalt center. This coordination affects the electronic properties of the metal center, enabling it to participate in various catalytic and redox reactions. The molecular targets and pathways involved include the activation of small molecules like carbon monoxide and nitric oxide, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other metal carbonyl and nitrosyl complexes, such as iron carbonyl and nickel nitrosyl complexes .
Uniqueness
The uniqueness of the cobalt-nitrosyl complex lies in its ability to stabilize unusual oxidation states of cobalt and its versatile reactivity. Unlike other metal nitrosyl complexes, cobalt-nitrosyl complexes can participate in a wider range of chemical reactions due to the specific electronic properties of cobalt .
Conclusion
The compound “carbon monoxide;cobalt;nitroxyl anion” is a fascinating coordination complex with significant applications in chemistry, biology, medicine, and industry. Its unique properties and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
carbon monoxide;cobalt;nitroxyl anion |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCSGXJPONFHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3CoNO4- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)
![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
![(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione](/img/structure/B13401271.png)
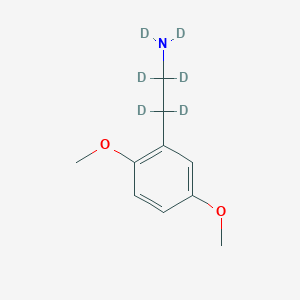

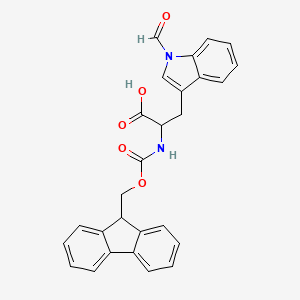

![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)

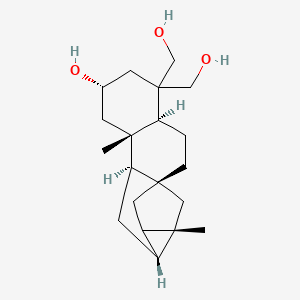
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
